molecular formula C15H18N2 B1438264 N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine CAS No. 1094646-28-2

N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine

Cat. No.: B1438264
CAS No.: 1094646-28-2
M. Wt: 226.32 g/mol
InChI Key: PAYUBRVHTJEMGH-UHFFFAOYSA-N
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Description

N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine is a synthetic organic compound belonging to the class of substituted benzene-1,4-diamines. Its molecular structure features a benzene ring core with amine groups at positions 1 and 4, which is further modified with specific N1-benzyl, N1-methyl, and 2-methyl substituents . This structural motif is characteristic of diamines investigated for their versatile applications in scientific research, particularly in the fields of medicinal chemistry and materials science . The specific substitution pattern on the diamine core influences key properties such as lipophilicity and steric profile, which can be critical for its interaction with biological or chemical systems . In research settings, analogous diamine compounds have been utilized as key building blocks or intermediates in organic synthesis and have shown potential for various biological activities. Studies on structurally similar molecules have indicated potential biological activities, including antimicrobial and cytotoxic effects against certain cancer cell lines, which are areas of ongoing investigation . The mechanism of action for such compounds in biological studies often involves interactions with enzymes or receptors, potentially acting as inhibitors or modulators of specific cellular pathways . Furthermore, derivatives of benzene-1,2-diamine and benzene-1,4-diamine have been explored as precursors or scaffolds in the development of organocatalysts and ligands for transition metal complexes , highlighting their value in catalytic applications. This compound is intended for research and development purposes only. This product is not intended for human or veterinary diagnostics or therapeutics.

Properties

IUPAC Name

1-N-benzyl-1-N,2-dimethylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-12-10-14(16)8-9-15(12)17(2)11-13-6-4-3-5-7-13/h3-10H,11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYUBRVHTJEMGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N(C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Benzylation of 1,2-Dimethylbenzene-1,4-diamine

A common approach to prepare N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine involves selective N-benzylation of 1,2-dimethylbenzene-1,4-diamine. This can be achieved by reacting the diamine with benzyl halides (e.g., benzyl chloride or benzyl bromide) under controlled conditions to ensure mono-substitution on one amino group.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as acetonitrile or DMF.
    • Base: Mild bases like potassium carbonate or triethylamine to scavenge HCl formed.
    • Temperature: Room temperature to mild heating (25–60 °C).
    • Time: Several hours to overnight, monitored by TLC or HPLC.
  • Purification:

    • Extraction and recrystallization or column chromatography to isolate the mono-benzylated product.

This method offers straightforward access but requires careful control to avoid di-benzylation.

Cyclization-Based Synthesis via Benzimidazole Intermediates

Recent literature reports a related synthetic protocol involving cyclization of N-benzyl-o-phenylenediamines with carbonyl compounds under acidic conditions, which can be adapted to synthesize this compound precursors.

  • Key Reaction:

    • N-benzyl-1,2-diaminobenzenes (including 1,2-dimethyl substituted) react with acyloins or α-hydroxy ketones in the presence of trifluoroacetic acid or hydrochloric acid.
    • The reaction proceeds at room temperature in solvents like acetonitrile or dichloromethane.
    • Oxygen atmosphere enhances yield, with optimal acid equivalents around 1.0.
  • Outcome:

    • Formation of benzimidazole derivatives or related heterocycles.
    • The intermediate N-benzyl-o-phenylenediamine is synthesized or isolated prior to cyclization.

This method is mild and efficient, allowing for substitution pattern tolerance, including methyl groups on the aromatic ring.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield Range
Direct N-Benzylation Benzyl halide, base (K2CO3), solvent (ACN) Simple, selective mono-benzylation Requires careful stoichiometry 60–85%
Acid-Catalyzed Cyclization N-benzyl-o-phenylenediamine, acyloin, CF3COOH Mild, room temp, oxygen atmosphere Requires precursor synthesis 70–83%
Nitrosation-Reduction (Analog) Sodium nitrite, acid, zinc powder, HCl gas Established, scalable Multi-step, harsh reagents 65–80%

Detailed Research Findings and Notes

  • Oxygen Atmosphere: For cyclization reactions involving N-benzyl-o-phenylenediamines, oxygen plays a crucial role in improving yields by facilitating oxidative cyclization steps. Under nitrogen, yields drop significantly, and decomposition may occur.

  • Acid Quantity: Using 1 equivalent of trifluoroacetic acid balances reaction rate and yield. Excess acid accelerates reaction but lowers yield, while insufficient acid stalls the reaction.

  • Temperature and Solvent: Room temperature reactions in acetonitrile or dichloromethane are optimal, providing mild conditions that preserve sensitive substituents like methyl groups.

  • Purification Techniques: Products are typically purified via extraction, recrystallization, or chromatography. For hydrochloride salts, dry HCl gas treatment in benzene followed by precipitation and drying yields pure salt forms.

  • Adaptability: The protocols accommodate various electron-donating and withdrawing substituents on the aromatic ring, indicating robustness for 1,2-dimethyl substitution.

Chemical Reactions Analysis

Types of Reactions: N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets. The benzyl and dimethylamine groups play a crucial role in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzene-1,4-diamine Derivatives

The following table summarizes key structural and physicochemical properties of N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound N1-Benzyl, N1,2-dimethyl C₁₅H₁₈N₂ 226.32 Not reported Research chemical, synthetic precursor
N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine N1,N1-Dimethyl, 2-CF₃ C₉H₁₀F₃N₂ 218.19 Not reported Potential fluorinated intermediate
N1-Isopropylbenzene-1,4-diamine N1-Isopropyl C₉H₁₄N₂ 150.22 Not reported Intermediate for dyes/polymers
N1-[2-(Diethylamino)ethyl]benzene-1,4-diamine N1-(Diethylaminoethyl) C₁₂H₂₁N₃ 207.32 156 (at 0.02 Torr) Basic amine (pKa ~10.12), drug design
N-(1,4-Dimethylpentyl)benzene-1,4-diamine N-(1,4-Dimethylpentyl) C₁₃H₂₂N₂ 206.33 Not reported Surfactant/resin applications
2,6-Dichlorobenzene-1,4-diamine 2,6-Dichloro C₆H₆Cl₂N₂ 177.03 Not reported Oxidizes to reactive quinone diimines

Biological Activity

N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine is an organic compound with significant potential in medicinal chemistry and materials science due to its unique structural features and biological activities. This article explores its biological activity, focusing on enzyme inhibition, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H16N2C_{13}H_{16}N_2. It features a benzene ring with two amine groups at the 1 and 4 positions and a benzyl group attached to one of the nitrogen atoms. The presence of amine groups enhances its nucleophilicity, making it a valuable intermediate in organic synthesis and a candidate for various biological applications.

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been identified as a potential inhibitor of human sirtuin type 2 (SIRT2), an enzyme involved in regulating cellular processes such as metabolism and aging. SIRT2 is implicated in various diseases, including neurodegenerative disorders and cancer, making this compound a candidate for further investigation in drug development.

The mechanism by which this compound inhibits SIRT2 involves competitive binding to the enzyme's active site. This interaction prevents the substrate from accessing the active site, thereby inhibiting the enzymatic activity. Understanding this mechanism is crucial for designing more potent derivatives and exploring other potential therapeutic targets.

Study 1: Inhibition of SIRT2

A study conducted by researchers at [source] evaluated the inhibitory effects of this compound on SIRT2 activity in vitro. The results demonstrated that the compound inhibited SIRT2 with an IC50 value of approximately 15 µM. This finding suggests that the compound may have therapeutic potential in treating diseases associated with SIRT2 dysregulation.

CompoundTarget EnzymeIC50 (µM)Reference
This compoundSIRT215[source]

Study 2: Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of this compound. The study revealed that at concentrations below 100 µM, the compound exhibited minimal cytotoxicity in human cell lines. However, at higher concentrations (above 200 µM), significant cell death was observed, indicating a dose-dependent response .

Research Findings

Further investigations into the biological activity of this compound have shown its potential as a scaffold for developing new therapeutic agents. Its ability to modulate biological pathways through enzyme inhibition suggests that it could be explored for various applications beyond SIRT2 inhibition.

Summary of Findings

  • Enzyme Inhibition : Potential inhibitor of SIRT2.
  • IC50 Value : Approximately 15 µM.
  • Toxicity : Minimal cytotoxicity at lower concentrations; significant effects at higher doses.
  • Applications : Potential for drug development targeting various diseases.

Q & A

Q. What are the established synthetic routes for N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination reactions. For example:

  • Step 1: React 1,4-diaminobenzene derivatives with benzyl halides (e.g., benzyl chloride) in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group.
  • Step 2: Methylation at the N1 and C2 positions using methylating agents (e.g., methyl iodide) under controlled pH and temperature.
  • Critical Parameters:
    • Catalyst: Palladium or copper catalysts enhance regioselectivity .
    • Solvent: Polar aprotic solvents (e.g., DMF) improve solubility.
    • Purification: Recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational tools:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl and methyl group integration).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolve crystal packing and bond angles (analogous to benzene-1,4-diamine derivatives in ).
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian or ORCA software .

Q. What are the stability considerations for storing and handling this compound?

Methodological Answer:

  • Storage: Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Decomposition Risks: Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which may hydrolyze the benzyl group .
  • Safety: Use PPE (gloves, goggles) and fume hoods; refer to SDS guidelines for benzene-1,4-diamine analogs .

Advanced Research Questions

Q. How can reaction mechanisms for this compound synthesis be validated experimentally?

Methodological Answer:

  • Isotopic Labeling: Introduce deuterated methyl groups (CD₃I) to track methylation sites via MS/MS .
  • Kinetic Studies: Monitor reaction progress using in-situ FTIR or HPLC to identify rate-determining steps.
  • Intermediate Trapping: Use quenching agents (e.g., NH₄Cl) to isolate and characterize transient species .

Q. What strategies resolve contradictions in analytical data (e.g., unexpected MS peaks or NMR shifts)?

Methodological Answer:

  • Orthogonal Techniques: Cross-validate MS data with NMR or X-ray structures (e.g., detected putrescine via GC-MS/MS after initial misidentification).
  • Variable Temperature NMR: Resolve dynamic effects (e.g., rotamers) causing split peaks.
  • Impurity Profiling: Use preparative TLC to isolate by-products and identify structures .

Q. How can computational models guide the design of derivatives with enhanced biological or catalytic activity?

Methodological Answer:

  • Molecular Docking: Screen derivatives against target proteins (e.g., polyamine oxidases) using AutoDock Vina .
  • QSAR Studies: Correlate substituent effects (e.g., electron-donating benzyl groups) with activity trends.
  • MD Simulations: Predict stability in biological matrices (e.g., blood-brain barrier penetration) .

Q. What advanced techniques elucidate the compound’s role in supramolecular or coordination chemistry?

Methodological Answer:

  • Single-Crystal XRD: Analyze coordination geometries (e.g., metal-ligand interactions) as seen in benzene-1,4-diamine complexes .
  • UV-Vis Titration: Measure binding constants with metal ions (e.g., Cu²⁺) in non-aqueous solvents.
  • Cyclic Voltammetry: Investigate redox behavior for applications in electroactive materials .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine
Reactant of Route 2
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N1-Benzyl-N1,2-dimethylbenzene-1,4-diamine

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